4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methylpyrimidin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-5-methylpyrimidin-2(1H)-one is a useful research compound. Its molecular formula is C16H17N3O2S and its molecular weight is 315.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Weak Interactions in Barbituric Acid Derivatives
Research on derivatives related to the query compound has explored the stability of intermolecular organic "sandwich" complexes, highlighting the importance of weak interactions such as hydrogen bonds and π–π stacking in stabilizing these complexes. This study provides insights into the molecular arrangements and interactions that could be relevant to understanding the behavior of the queried compound in various conditions (Khrustalev, Krasnov, & Timofeeva, 2008).
Anti-plasmodial Agents
Compounds with a 2-aminopyrimidine base and 4-aminoquinoline structure have been synthesized and evaluated for their anti-plasmodial activity, indicating potential applications in malaria treatment. The synthesis method and structure-activity relationship analysis could be pertinent to research involving the synthesis or application of the queried compound (Singh et al., 2012).
Synthesis and Estrogen Receptor Binding
Another study focused on synthesizing compounds with pyrimidine-piperazine-chromene and -quinoline conjugates, examining their binding affinity to estrogen receptors and anti-proliferative activities. This research suggests possible pharmaceutical applications, particularly in cancer treatment, that could inform studies on similar compounds (Parveen et al., 2017).
Synthesis of Pyrimidine Derivatives
The synthesis of pyrimidine, dihydropyrimidinone, and triazino[2,1‐b]quinazolin‐6‐ones derivatives through reactions involving specific guanidine and methylene compounds has been reported, showcasing efficient synthesis methods with good yields. Such methodologies might be relevant for synthesizing or modifying the compound (Mohamed et al., 2013).
Antimicrobial Activity of Heterocycles
A study on 5-(2-Aminothiazol-4-yl)-8-hydroxyquinoline and its derivatives highlights the synthesis of compounds with significant antimicrobial activities. This research could provide a framework for evaluating the antimicrobial potential of similar compounds (Abdel-Mohsen, 2003).
Properties
IUPAC Name |
6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-5-methyl-1H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-11-9-17-16(21)18-15(11)22-10-14(20)19-8-4-6-12-5-2-3-7-13(12)19/h2-3,5,7,9H,4,6,8,10H2,1H3,(H,17,18,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDLLFJYXRXHBDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=O)N=C1)SCC(=O)N2CCCC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.